Methyl 3-fluoro-5-formylbenzoate
Overview
Description
“Methyl 3-fluoro-5-formylbenzoate” is a chemical compound with the CAS Number: 1393561-99-3 . It has a molecular weight of 182.15 and its IUPAC name is methyl 3-fluoro-5-formylbenzoate .
Molecular Structure Analysis
The InChI code for “Methyl 3-fluoro-5-formylbenzoate” is1S/C9H7FO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-5H,1H3
. This code represents the molecular structure of the compound. Physical And Chemical Properties Analysis
“Methyl 3-fluoro-5-formylbenzoate” is a solid at room temperature . The compound should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Fluorescent Sensor Development
- Methyl 3,5-bis((E)-(2-hydroxyphenylimino)methyl)-4-hydroxybenzoate, a derivative of Methyl 3-fluoro-5-formylbenzoate, has been synthesized for selective detection of Al3+ ions and applied in living cell imaging. This compound offers a high selectivity and sensitivity, with a detection limit at the parts per billion level and a large Stokes shift, which minimizes self-quenching effects (Xingpei Ye et al., 2014).
Anticancer Potential
- Triphenylstannyl 4-((arylimino)methyl)benzoates, synthesized using Methyl 4-formylbenzoate, show high cytotoxic activities against human cervical and breast cancer cells, with potential as potent anticancer agents. These compounds induce cell cycle arrest and apoptotic cell death through reactive oxygen species generation (T. S. Basu Baul et al., 2017).
Photoluminescence Studies
- 2-(2′-hydroxy-5′-methylbenzoyl)-1,5-diphenylpyrrole, a compound structurally related to Methyl 3-fluoro-5-formylbenzoate, demonstrates significant changes in photoluminescence in different environments, indicating potential applications in materials science and sensor development (Pradipta Purkayastha et al., 2001).
Bioactivation Studies
- Fluorinated benzothiazoles, structurally related to Methyl 3-fluoro-5-formylbenzoate, have been studied for their antitumor properties. These studies focus on the bioactivation and deactivation mechanisms of these compounds, revealing insights into their potential application in cancer treatment (Kai Wang et al., 2012).
Logic Gate and Switch Development
- Pyrazolone thiosemicarbazone derivatives, containing a fluorobenzal group similar to Methyl 3-fluoro-5-formylbenzoate, exhibit reversible photochromic properties and have been used to create an INHIBIT logic gate, demonstrating applications in molecular electronics (X. Xie et al., 2009).
Fluorescence Correlation Spectroscopy
- Fluorescence correlation spectroscopy has been applied to study ligand-receptor interactions using fluorophores structurally similar to Methyl 3-fluoro-5-formylbenzoate, providing insights into receptor binding and stoichiometry in biochemical research (T. Wohland et al., 1999).
Safety And Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause certain hazards. The hazard statements include H302, H315, H319, and H335, suggesting that it can be harmful if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . Precautionary measures should be taken while handling this compound .
properties
IUPAC Name |
methyl 3-fluoro-5-formylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c1-13-9(12)7-2-6(5-11)3-8(10)4-7/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLFQXVIURJDHTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC(=C1)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 3-fluoro-5-formylbenzoate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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